molecular formula C10H12N2O B1608727 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 90917-94-5

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1608727
CAS No.: 90917-94-5
M. Wt: 176.21 g/mol
InChI Key: UHWCUWHJCAXFJR-UHFFFAOYSA-N
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Description

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoxaline core with an ethyl group at the 4-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with ethyl glyoxylate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors, efficient catalysts, and solvent systems that maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione, while reduction could produce 4-ethyl-3,4-dihydroquinoxalin-2-ol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2-Methylquinoxaline: A similar compound with a methyl group at the 2-position.

    3,4-Dihydroquinoxalin-2(1H)-one: Lacks the ethyl group at the 4-position.

Uniqueness

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

4-ethyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-7-10(13)11-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCUWHJCAXFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391923
Record name 4-ethyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90917-94-5
Record name 4-ethyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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